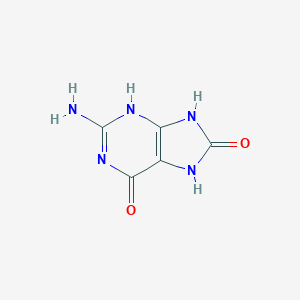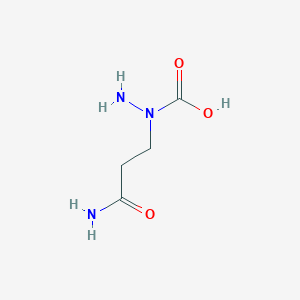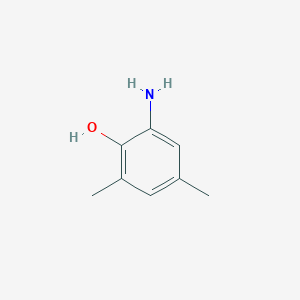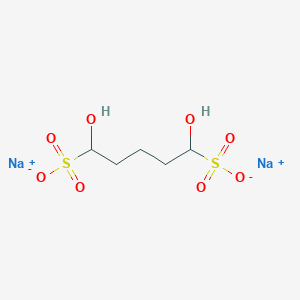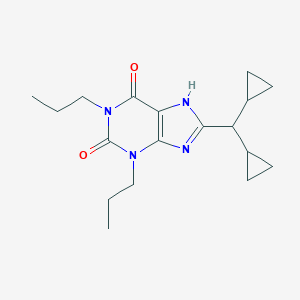
8-(Dicyclopropylmethyl)-1,3-dipropylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Dicyclopropylmethyl)-1,3-dipropylxanthine, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a xanthine derivative that is widely used in scientific research to study the physiological and biochemical effects of adenosine receptors.
Wirkmechanismus
DPCPX acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine receptors are involved in the regulation of various physiological processes, such as neurotransmission, cardiovascular function, and inflammation. DPCPX binds to the A1 receptor and prevents the binding of adenosine, which leads to the inhibition of downstream signaling pathways.
Biochemische Und Physiologische Effekte
DPCPX has been shown to have various biochemical and physiological effects in different biological systems. In the central nervous system, DPCPX has been shown to inhibit the release of neurotransmitters, such as dopamine, glutamate, and acetylcholine, which are involved in various physiological processes, such as cognition, motor function, and memory. In the cardiovascular system, DPCPX has been shown to increase heart rate and blood pressure, which are mediated by the A1 receptor. In the immune system, DPCPX has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPCPX has several advantages as a research tool. It is highly selective for the A1 receptor, which allows for the specific investigation of the physiological and biochemical effects of this receptor. DPCPX is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of DPCPX. It has a relatively low affinity for the A1 receptor compared to other adenosine receptor antagonists, which may limit its effectiveness in some experiments. Additionally, DPCPX has been shown to have some off-target effects, such as inhibition of PDE enzymes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of DPCPX in scientific research. One potential area of investigation is the role of adenosine receptors in the regulation of metabolism and energy homeostasis. Another potential area of investigation is the development of more potent and selective adenosine receptor antagonists for therapeutic applications. Additionally, the use of DPCPX in combination with other drugs or therapies may provide new insights into the potential therapeutic benefits of adenosine receptor antagonists in various diseases.
Synthesemethoden
DPCPX can be synthesized using a multi-step process that involves the reaction of 8-chlorotheophylline with dicyclopropylmethylamine, followed by the reaction with 3-bromopropyl bromide and 1-bromopropane. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
DPCPX is widely used in scientific research to study the physiological and biochemical effects of adenosine receptors, particularly the A1 receptor. It is used to investigate the role of adenosine receptors in various biological processes, such as neurotransmission, cardiovascular function, and inflammation. DPCPX is also used to study the potential therapeutic effects of adenosine receptor antagonists in various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
CAS-Nummer |
131080-42-7 |
|---|---|
Produktname |
8-(Dicyclopropylmethyl)-1,3-dipropylxanthine |
Molekularformel |
C18H26N4O2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
8-(dicyclopropylmethyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H26N4O2/c1-3-9-21-16-14(17(23)22(10-4-2)18(21)24)19-15(20-16)13(11-5-6-11)12-7-8-12/h11-13H,3-10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
OEPXIQLEKWHAGE-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C(C3CC3)C4CC4 |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C(C3CC3)C4CC4 |
Andere CAS-Nummern |
131080-42-7 |
Synonyme |
1,3-dipropyl-8-(2-methylcyclopropyl)xanthine 8-(2-methylcyclopropyl)-1,3-dipropylxanthine 8-(dicyclopropylmethyl)-1,3-dipropylxanthine 8-MCPDPX KF 15372 KF15372 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



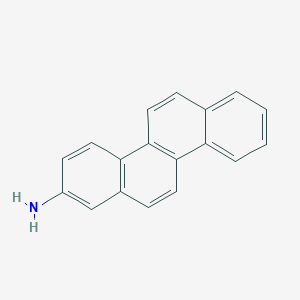
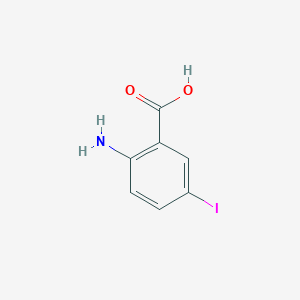
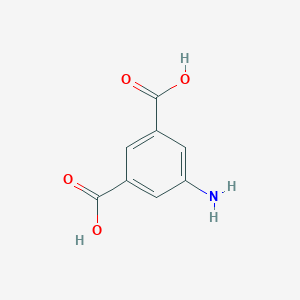
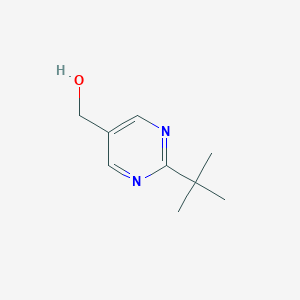
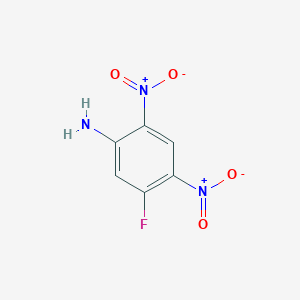
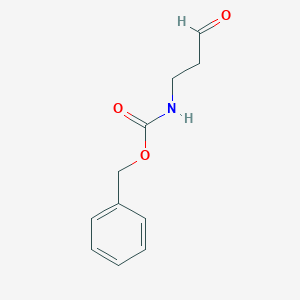
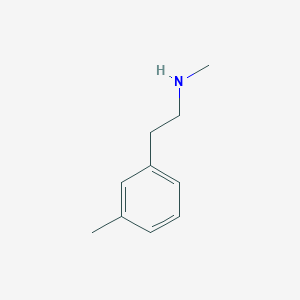
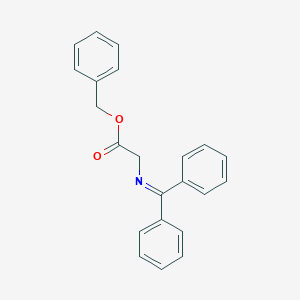
![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)
